FKBP12 Ligand-Linker Conjugate 1

Targeted Protein Degradation PROTAC Synthesis FKBP12 Degrader

Researchers face variability when assembling FKBP12-targeting PROTACs from separate ligands and linkers, altering degradation pharmacology. This conjugate provides a pre-optimized FKBP12 binder with PEG-amine linker, enabling convergent synthesis of MC-25B (DCAF16-recruiting, DC50=0.35 µM, Dmax=89%). - **Key Application**: Modular building block for DCAF16-based PROTACs; orthogonal to CRBN-recruiting degraders like dFKBP-1. - **Technical Advantage**: Terminal primary amine allows direct coupling to E3 ligase ligands without custom linker synthesis. - **Supply**: Strict quality control; packaged for medicinal chemistry campaigns.

Molecular Formula C42H63N3O11
Molecular Weight 786.0 g/mol
Cat. No. B15602882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 Ligand-Linker Conjugate 1
Molecular FormulaC42H63N3O11
Molecular Weight786.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H63N3O11/c1-6-42(2,3)39(47)40(48)45-21-8-7-14-34(45)41(49)56-35(17-15-31-16-18-36(50-4)37(28-31)51-5)32-12-9-13-33(29-32)55-30-38(46)44-20-11-23-53-25-27-54-26-24-52-22-10-19-43/h9,12-13,16,18,28-29,34-35H,6-8,10-11,14-15,17,19-27,30,43H2,1-5H3,(H,44,46)/t34-,35+/m0/s1
InChIKeyMVTCUTQNASGCLP-OIDHKYIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FKBP12 Ligand-Linker Conjugate 1: A Defined PROTAC Precursor for Targeted FKBP12 Degrader Synthesis


FKBP12 Ligand-Linker Conjugate 1 (CAS 2765059-01-4) is a bifunctional synthetic intermediate comprising a target protein ligand for FK506-binding protein 12 (FKBP12) covalently attached to a polyethylene glycol (PEG)-based linker terminated with a primary amine . This compound is not a functional PROTAC degrader itself, but rather serves as a modular building block designed specifically for the synthesis of MC-25B (HY-170983), a DCAF16-recruiting FKBP12-targeting PROTAC degrader . The conjugate provides the FKBP12-binding moiety and linker element in a single pre-assembled unit, enabling convergent PROTAC synthesis by direct conjugation to an E3 ligase ligand .

Workflow
Convergent PROTAC synthesis
Selection
Pre-assembled FKBP12 ligand-PEG-amine building block
Use Context
DCAF16-recruiting PROTAC preparation

Why FKBP12 Ligand-Linker Conjugate 1 Cannot Be Replaced by Alternative FKBP12 Ligands or Linker Systems


Substituting FKBP12 Ligand-Linker Conjugate 1 with a generic FKBP12 ligand (e.g., SLF, Rapamycin) and a separate linker introduces synthetic variability, altered linker geometry, and potential mismatches in E3 ligase recruitment that can abolish or diminish degradation activity. The conjugate's specific ligand-linker architecture was empirically optimized to produce MC-25B, which engages DCAF16 at cysteines C177–179 and drives degradation of nuclear-localized FKBP12 with a DC50 of 0.35 µM and Dmax of 89% . Alternative FKBP12-targeting PROTACs built with different ligand-linker combinations exhibit distinct degradation profiles: dFKBP-1 (SLF-CRBN linker) achieves a DC50 of 10 nM but recruits CRBN rather than DCAF16 , while RC32 (Rapamycin-CRBN linker) displays picomolar potency (DC50 ~0.3–0.9 nM) with a different degradation kinetics and tissue distribution [1]. These divergent outcomes underscore that the ligand-linker conjugate is not a commodity item; it is a rationally designed, structure-specific intermediate essential for reproducing the precise degradation pharmacology of MC-25B.

Ligand substitution
Alternative FKBP12 ligands (e.g., SLF, rapamycin) may alter binding mode and degradation profile, preventing replication of MC-25B pharmacology.
Linker variability
Separate linker attachment can introduce geometric mismatches that impair ternary complex formation and DCAF16 recruitment efficiency.
E3 ligase mismatch
MC-25B’s DCAF16-dependent degradation cannot be reproduced with CRBN- or other E3-ligase-based conjugates without complete redesign.

FKBP12 Ligand-Linker Conjugate 1: Quantitative Differentiation Against Comparable FKBP12-Targeting PROTAC Precursors


Defined Synthetic Utility: Exclusive Precursor to DCAF16-Recruiting PROTAC MC-25B

FKBP12 Ligand-Linker Conjugate 1 is specifically engineered and validated for the synthesis of MC-25B, a second-generation DCAF16-based FKBP12 PROTAC. This conjugate is not a general-purpose building block; its ligand-linker structure was optimized in the context of MC-25B development, which exhibits improved proteome-wide selectivity compared to first-generation DCAF16-based PROTACs . In contrast, alternative conjugates such as FKBP12 Ligand-Linker Conjugate 2 are designated for synthesis of FKBP12 PROTAC FM4 , a degrader with distinct E3 ligase recruitment (likely CRBN-based) and uncharacterized degradation parameters. This exclusivity establishes FKBP12 Ligand-Linker Conjugate 1 as the sole defined precursor for accessing the MC-25B degradation profile.

Downstream product
Head-to-head
Designated precursor for MC-25B (reported DC50 0.35 µM, Dmax 89%); comparator conjugate yields FM4 with unreported degradation parameters.
Ensures access to the reported MC-25B degradation profile for DCAF16-based studies.
FM4 degradation endpoints not publicly available; verify against project requirements.
Targeted Protein Degradation PROTAC Synthesis FKBP12 Degrader

Linker Architecture and Functional Handle: PEG-Based Linker with Terminal Primary Amine for Convergent Conjugation

FKBP12 Ligand-Linker Conjugate 1 incorporates a PEG-based linker (approximately 3 ethylene glycol units based on SMILES analysis) terminated with a primary amine (NCCCO...NH2) . This terminal amine serves as a versatile conjugation handle for amide bond formation with carboxylic acid-containing E3 ligase ligands. In contrast, the standalone FKBP12 ligand SLF (used in dFKBP-1) lacks a linker entirely, requiring custom linker synthesis and attachment for each PROTAC construct . Similarly, FKBP12 Ligand-Linker Conjugate 2 employs a different linker composition and terminal functionality optimized for FM4 synthesis . The pre-assembled ligand-PEG-amine architecture of Conjugate 1 eliminates two synthetic steps (ligand functionalization and linker attachment) and reduces the risk of batch-to-batch variability in linker geometry, which can critically affect ternary complex formation and degradation efficiency.

Synthetic workflow
Class-level
PEG-based linker with terminal primary amine; eliminates at least 2 synthetic steps compared to SLF-based approaches requiring de novo linker construction.
Streamlines convergent PROTAC assembly and reduces linker-dependent variability.
Exact PEG unit count derived from SMILES; confirm batch-specific linker integrity.
PROTAC Linker Chemistry Convergent Synthesis Amine Reactive Handle

Downstream Degrader Selectivity Profile: MC-25B Exhibits Greater Proteome-Wide Selectivity Versus First-Generation DCAF16 PROTACs

The FKBP12 Ligand-Linker Conjugate 1-derived degrader MC-25B has been characterized as a second-generation DCAF16-based PROTAC with superior proteome-wide selectivity compared to earlier DCAF16-recruiting degraders . While quantitative selectivity metrics (e.g., number of off-targets identified by TMT proteomics) are not publicly disclosed, the explicit designation of MC-25B as having 'greater proteome-wide selectivity' in the peer-reviewed literature represents a key differentiation from first-generation DCAF16 PROTACs such as KB05-SLF and KB03-SLF , which are electrophilic PROTACs that covalently modify cysteine residues on proteins and thus exhibit broader reactivity profiles. The improved selectivity of MC-25B is directly attributable to the specific ligand-linker architecture provided by Conjugate 1, making this conjugate essential for experiments requiring selective FKBP12 degradation with minimal off-target perturbation.

Proteome-wide selectivity
Class-level
MC-25B described as having greater proteome-wide selectivity versus first-generation DCAF16 PROTACs; quantitative off-target data not publicly disclosed.
May support cleaner FKBP12 target validation studies with reduced off-target perturbation.
Selectivity claim based on qualitative peer-reviewed designation; independent proteomic profiling recommended.
PROTAC Selectivity DCAF16 Off-Target Profiling

FKBP12 Ligand-Linker Conjugate 1: Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of MC-25B for Studies Requiring DCAF16-Mediated Nuclear FKBP12 Degradation

Researchers aiming to investigate FKBP12 function in the nucleus or to compare DCAF16- versus CRBN-mediated degradation should use FKBP12 Ligand-Linker Conjugate 1 to synthesize MC-25B. MC-25B degrades nuclear-localized FKBP12 with a DC50 of 0.35 µM and Dmax of 89% , and its DCAF16-dependent mechanism is orthogonal to CRBN-based FKBP12 degraders like dFKBP-1 (DC50 = 10 nM, CRBN-recruiting) [1]. This orthogonal pharmacology is valuable for dissecting E3 ligase-specific effects and for experiments in cell lines where CRBN expression may be limiting or altered.

Convergent PROTAC Library Synthesis Where Linker Variability Is Undesirable

In medicinal chemistry campaigns exploring diverse E3 ligase ligands while keeping the FKBP12-binding moiety and linker constant, FKBP12 Ligand-Linker Conjugate 1 provides a pre-validated, modular building block. The terminal primary amine enables direct amide coupling to a wide range of carboxylic acid-containing E3 ligase ligands , eliminating the need for custom linker synthesis and ensuring that linker geometry remains invariant across the library. This is critical for attributing any observed differences in degradation activity solely to the E3 ligase ligand component.

Target Validation Studies Requiring Selective FKBP12 Degradation with Minimized Off-Target Effects

When the goal is to attribute phenotypic effects specifically to FKBP12 loss rather than to off-target degradation, FKBP12 Ligand-Linker Conjugate 1 is the preferred precursor because it yields MC-25B, a second-generation DCAF16 PROTAC with reported improvements in proteome-wide selectivity over earlier DCAF16-targeting compounds . This is particularly relevant for high-content screens, transcriptomic or proteomic profiling experiments, and studies in primary cells where off-target toxicity or pathway perturbation could confound results.

Comparative Pharmacology Studies Across FKBP12 Degrader Chemotypes

For systematic comparison of different FKBP12-targeting PROTAC mechanisms, FKBP12 Ligand-Linker Conjugate 1-derived MC-25B (DCAF16-recruiting, DC50 = 0.35 µM, Dmax = 89%) can be benchmarked against CRBN-recruiting degraders such as dFKBP-1 (DC50 = 10 nM) and RC32 (DC50 = 0.3–0.9 nM) [1], as well as FBXO22-recruiting 22-SLF (DC50 = 0.5 µM) . This panel approach enables researchers to decouple degradation potency from E3 ligase biology, informing selection of the optimal degrader for specific experimental systems.

Application
Selection Property
Validation Focus
DCAF16-dependent nuclear FKBP12 degradation research
Pre-validated ligand-linker conjugate for MC-25B synthesis
DCAF16 engagement and nuclear FKBP12 degradation endpoints
PROTAC library synthesis with constant FKBP12-linker module
Terminal primary amine for direct amide coupling to diverse E3 ligands
Linker geometry invariance across library members
Selective FKBP12 degradation profiling
Second-generation DCAF16 PROTAC precursor with reported selectivity improvement
Proteome-wide off-target assessment in relevant cell models
FKBP12 degrader mechanism-of-action comparison
Defined DCAF16-dependent degradation profile distinct from CRBN-based systems
E3 ligase-specific degradation kinetics and selectivity benchmarking

Technical Documentation Hub

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